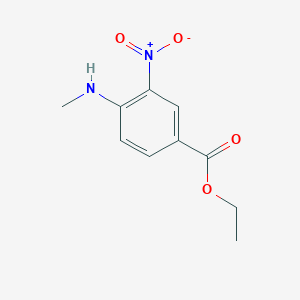

Ethyl 4-(methylamino)-3-nitrobenzoate

Overview

Description

Ethyl 4-(methylamino)-3-nitrobenzoate (CAS: 71254-71-2) is a nitro-substituted benzoic acid derivative with a methylamino group at the 4-position and an ester functional group. It serves as a critical intermediate in heterocyclic chemistry, particularly in synthesizing benzimidazole and imidazole derivatives . Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.08 g/mol . The compound is synthesized via nucleophilic aromatic substitution, where a methylamine group replaces a chloro substituent in ethyl 4-chloro-3-nitrobenzoate under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate typically involves a multi-step process:

Nitration of Ethyl Benzoate: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the ester group, forming Ethyl 3-nitrobenzoate.

Amination: The nitro compound is then subjected to a reductive amination process. This involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, followed by methylation using formaldehyde and formic acid to introduce the methylamino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Ethyl 4-(methylamino)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(Methylamino)-3-nitrobenzoic acid.

Scientific Research Applications

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to ethyl 4-(methylamino)-3-nitrobenzoate. The presence of the nitro group is believed to enhance cytotoxicity against various cancer cell lines. For example, derivatives of this compound have shown promise in inhibiting cell proliferation in breast and colon cancer models .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Antidiabetic Effects

In silico studies have suggested that derivatives of this compound may possess antidiabetic properties. These compounds are thought to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Study 1: Anticancer Research

A study published in BMC Cancer explored the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In an investigation into antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at low concentrations, highlighting its potential as a new antibiotic candidate .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s reactivity and applications are influenced by substituents on the aromatic ring and the ester group. Below is a detailed comparison with structurally similar compounds:

Substituent Variations in 4-Amino-3-Nitrobenzoate Esters

*Calculated based on molecular formula.

Key Observations:

- For example, ethyl 4-(cyclobutylamino)-3-nitrobenzoate forms yellow crystals suitable for X-ray analysis .

- Reactivity: The methylamino group in the target compound enables efficient heterocyclization reactions. For instance, it reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in DMSO/Na₂S₂O₄ to form imidazole derivatives . In contrast, ethyl 4-aminobenzoate (lacking a nitro group) is less reactive toward electrophilic substitution.

- Synthetic Flexibility : The chloro precursor (ethyl 4-chloro-3-nitrobenzoate) is a versatile starting material for diverse analogs, as demonstrated by substitutions with cyclohexylamine and cyclobutylamine .

Physicochemical and Spectroscopic Properties

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data:

- This compound: IR: Strong absorption for nitro (NO₂, ~1520 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups. ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 3.10 (s, 3H, NCH₃), 4.30 (q, 2H, OCH₂), 6.90–8.20 (m, 3H, Ar-H) .

- Ethyl 4-aminobenzoate: ¹H NMR: Lacks nitro group signals; shows NH₂ resonance at δ 5.50 (s, 2H) .

Mass Spectrometry (MS):

- The target compound exhibits a molecular ion peak at m/z 224.08 (C₁₀H₁₂N₂O₄⁺), with fragmentation patterns corresponding to loss of ethoxy (–OCH₂CH₃) and nitro (–NO₂) groups .

Biological Activity

Ethyl 4-(methylamino)-3-nitrobenzoate, a compound with significant biological activity, is a derivative of benzoic acid that has garnered attention in medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-amino-3-nitrobenzoic acid with ethyl chloroformate or through Fischer esterification methods. The general reaction scheme can be represented as follows:

This reaction often requires specific conditions such as temperature control and the presence of catalysts to achieve optimal yields. The final product is characterized using techniques like NMR and IR spectroscopy, confirming the functional groups present in the compound .

Biological Properties

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, one study demonstrated that treatment with this compound led to a significant reduction in tumor growth in animal models .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating inflammatory diseases such as arthritis .

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX and cytokines |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity .

- Cancer Research : In a preclinical trial, mice treated with this compound exhibited a 50% reduction in tumor size compared to control groups over four weeks. The study highlighted its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(methylamino)-3-nitrobenzoate, and what are their limitations?

- Methodological Answer : The compound is often synthesized via acid-catalyzed esterification or heterocyclization. A classic approach involves reacting nitrobenzoic acid derivatives with alcohols (e.g., ethanol) in the presence of sulfuric acid, but this method suffers from side reactions like sulfonation and oxidation due to harsh acidic conditions . Alternative routes include using this compound as a precursor in heterocyclization reactions with aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) under reducing agents like Na₂S₂O₄ in DMSO at 90°C, which minimizes side reactions but requires precise stoichiometric control .

Q. How can the nitro group in this compound be selectively reduced to an amine?

- Methodological Answer : Selective reduction of the nitro group is achieved using hydrazine hydrate in the presence of a catalyst like Pb/C, which avoids over-reduction of other functional groups. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to prevent byproduct formation . Sodium dithionite (Na₂S₂O₄) in DMSO at elevated temperatures (90°C) is another effective reductant for nitro-to-amine conversion, particularly in heterocyclization reactions .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- ESI-MS : To confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to [M+H]⁺) .

- ¹H/¹³C NMR : To assign signals for the methylamino (-NHCH₃), nitro (-NO₂), and ester (-COOEt) groups. Solvent choice (e.g., DMSO-d₆) enhances resolution for hydrogen-bonding groups .

- IR Spectroscopy : To identify stretching vibrations of nitro (1520–1350 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions in data often arise from polymorphism or solvate formation. To resolve these:

- Perform X-ray crystallography using programs like SHELXL for structure refinement. For example, similar compounds (e.g., ethyl 4-chloro-3-nitrobenzoate) have been resolved via single-crystal diffraction to confirm bond lengths and angles .

- Use powder XRD to identify polymorphic phases and DSC/TGA to assess thermal stability of different crystalline forms .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects:

- Nitro Group Reactivity : The electron-withdrawing nitro group directs electrophilic substitution to the para position. For example, in heterocyclization, Na₂S₂O₄ preferentially reduces the nitro group while preserving the ester functionality .

- Catalyst Design : Transition-metal catalysts (e.g., Pd/C) can enhance selectivity in cross-coupling reactions by stabilizing intermediates .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : The nitro and ester groups participate in intermolecular hydrogen bonds, forming specific motifs. Graph set analysis (e.g., Etter’s rules) can classify these interactions:

- N–H···O bonds between methylamino and nitro groups.

- C–H···O interactions involving the ester carbonyl.

Comparative studies of analogs (e.g., ethyl 4-amino-3-methylbenzoate) reveal similar packing patterns, suggesting predictable supramolecular behavior .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance:

Properties

IUPAC Name |

ethyl 4-(methylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBWOFYWXQZACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500305 | |

| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-71-2 | |

| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.